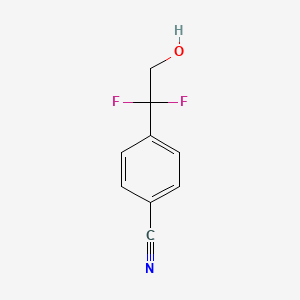
4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile is an organic compound with the chemical formula C9H6F2NO. It is a colorless or pale yellow solid with a distinct odor. This compound is notable for its unique structure, which includes a benzonitrile group and a difluoro-hydroxyethyl substituent. It has various applications in scientific research and industry due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with difluoroethanol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques to ensure consistent quality and minimize waste.
化学反应分析
Types of Reactions
4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The difluoro-hydroxyethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted benzonitrile derivatives.
科学研究应用
4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a probe for biochemical pathways.
Medicine: Research into potential pharmaceutical applications, such as drug development and testing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile involves its interaction with molecular targets, such as enzymes or receptors. The difluoro-hydroxyethyl group can form hydrogen bonds or other interactions with target molecules, influencing their activity. The benzonitrile group may also play a role in binding to specific sites on proteins or other biomolecules.
相似化合物的比较
Similar Compounds
4-(1,1-Difluoroethyl)benzonitrile: Lacks the hydroxy group, which may affect its reactivity and interactions.
4-(2-Hydroxyethyl)benzonitrile: Contains a hydroxyethyl group without the difluoro substitution, leading to different chemical properties.
4-Cyanobenzaldehyde: A precursor in the synthesis of 4-(1,1-Difluoro-2-hydroxyethyl)benzonitrile, with distinct reactivity due to the aldehyde group.
Uniqueness
This compound is unique due to the presence of both difluoro and hydroxyethyl groups, which confer specific chemical properties and reactivity. This combination allows for diverse applications in research and industry, distinguishing it from other similar compounds.
属性
分子式 |
C9H7F2NO |
|---|---|
分子量 |
183.15 g/mol |
IUPAC 名称 |
4-(1,1-difluoro-2-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H7F2NO/c10-9(11,6-13)8-3-1-7(5-12)2-4-8/h1-4,13H,6H2 |
InChI 键 |
MDCDYJGJKPJFAF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C(CO)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



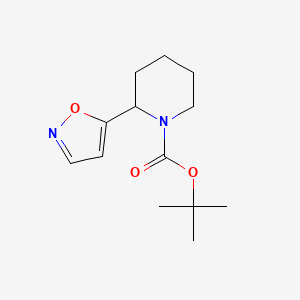
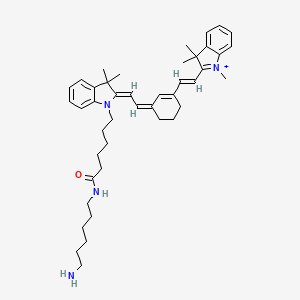
![N-[1-[[3-amino-6-(2-methoxyethoxymethoxy)-2,3-dihydro-1-benzofuran-2-yl]methyl-[(4-bromophenyl)methyl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide](/img/structure/B15127006.png)
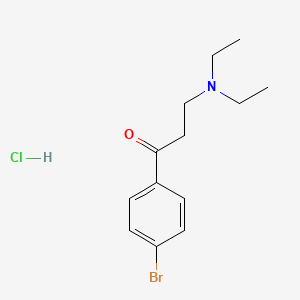
![Dichloro[(4R,5R)-(-)-4,5-bis(diphenylphosphinomethyl)-2,2-dimethyl-1,3-dioxolane][(R)-(+)-2-(alpha-methylmethanamine)-1H-benzimidazole]ruthenium(II)](/img/structure/B15127016.png)
![2-[(2,4-dimethoxyphenyl)methyl-[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]acetic acid](/img/structure/B15127022.png)
![(2,5-Dioxopyrrolidin-1-yl) 1-[5-methoxy-2-nitro-4-[4-oxo-4-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethylamino]butoxy]phenyl]ethyl carbonate](/img/structure/B15127029.png)
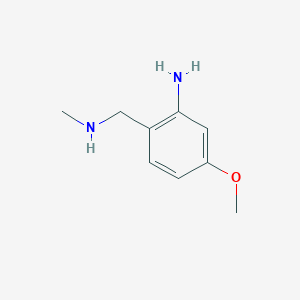
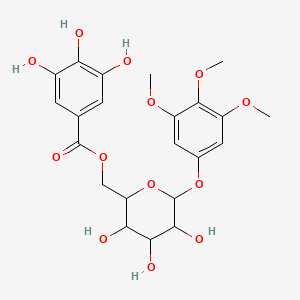
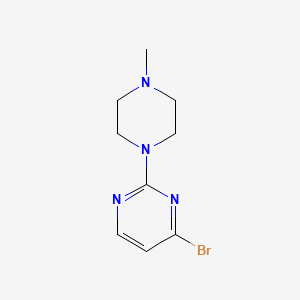

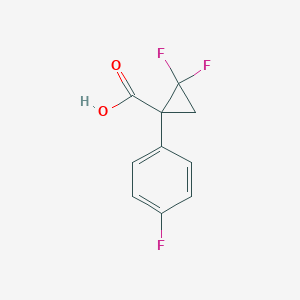
![3-(2-Hydroxypropan-2-yl)-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene-4,7,9-triol](/img/structure/B15127072.png)
